molecular formula C14H16F2N2O2 B2469983 N-cyclohexyl-N'-(2,4-difluorophenyl)oxamide CAS No. 898356-54-2

N-cyclohexyl-N'-(2,4-difluorophenyl)oxamide

Cat. No. B2469983
CAS RN: 898356-54-2
M. Wt: 282.291
InChI Key: QSKZUTSSZCWGKU-UHFFFAOYSA-N
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Description

N-cyclohexyl-N'-(2,4-difluorophenyl)oxamide, commonly known as CDDO, is a synthetic triterpenoid compound that has gained attention in recent years due to its potential applications in various fields of research. CDDO is a potent activator of the Nrf2 pathway, which is responsible for the regulation of cellular antioxidant responses.

Scientific Research Applications

Nitration and Chemical Properties

  • Nitration Properties: N-cyclohexyl-N'-(2,4-difluorophenyl)oxamide has been studied for its nitration properties. In a study, various isomeric N-cyclohexyl-N′-toluyloxamides, closely related to N-cyclohexyl-N'-(2,4-difluorophenyl)oxamide, were nitrated in anhydrous nitric acid. This research highlights the reactivity of such compounds under specific conditions, leading to different nitro derivatives (Vries, 2010).

Coordination Chemistry

  • Complex Formation in Aqueous Solution: N,N'-bis(coordinating group substituted)oxamides, which include compounds like N-cyclohexyl-N'-(2,4-difluorophenyl)oxamide, show interesting coordinating properties in both aqueous solutions and solid states. Their versatile complexing abilities make them suitable for designing polynuclear complexes with tailored nuclearity (Ruiz et al., 1999).

Catalysis and Hydrogenation

  • Hydrogenation Catalyst: In the context of catalysis, related compounds have been used as catalysts. For instance, Pd nanoparticles supported on mesoporous graphitic carbon nitride, a similar structure to N-cyclohexyl-N'-(2,4-difluorophenyl)oxamide, have been shown to be highly active in the hydrogenation of phenol and derivatives, emphasizing the potential catalytic applications of such compounds (Wang et al., 2011).

Chemiluminescence

  • Chemiluminescent Properties: N-trifluoromethyl sulfonyl oxamides, similar in structure to N-cyclohexyl-N'-(2,4-difluorophenyl)oxamide, have been discovered as a highly efficient class of chemiluminescent oxalic acid derivatives. Such properties suggest potential applications in analytical chemistry and sensor technologies (Tseng et al., 1979).

Macrocyclic Chemistry

  • Macrocyclic Synthesis: Cyclohexyl and cyclen oxamides, closely related to the chemical , have been used as intermediates for synthesizing tetraazamacrocycles. This suggests potential applications in macrocyclic chemistry and the design of complex molecular structures (Bellouard et al., 1999).

Agriculture and Plant Nutrition

  • Effects on Plants: Oxamide, a compound structurally related to N-cyclohexyl-N'-(2,4-difluorophenyl)oxamide, has been studied for its effects on plants. It was evaluated as a slow-release nitrogen source and its potential growth regulator effects on wheat and soybean, indicating its utility in agricultural applications (Schuler & Paulsen, 1988).

Synthesis and Structural Studies

  • Synthesis and Characterization: The synthesis and characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, which are structurally similar to N-cyclohexyl-N'-(2,4-difluorophenyl)oxamide, have been explored. This research contributes to the understanding of the synthesis process and the structural properties of such compounds (Özer et al., 2009).

Polymer Science

  • Polyurethane Foam Synthesis: In the field of polymer science, derivatives of N,N'-bis(2-hydroxyalkyl)oxamides, closely related to N-cyclohexyl-N'-(2,4-difluorophenyl)oxamide, have been used in the synthesis of polyurethane foams. This highlights the potential application of such compounds in materials science and engineering (Zarzyka et al., 2012).

Metallurgy and Metal Coordination

  • Metal Coordination and Reactivity: Studies on oxamidato complexes reveal the coordination chemistry and reactivity of oxamide derivatives with metals such as copper and nickel. These findings can be extrapolated to N-cyclohexyl-N'-(2,4-difluorophenyl)oxamide, demonstrating its potential in the field of coordination chemistry and metallurgy (Lloret et al., 1992).

properties

IUPAC Name

N-cyclohexyl-N'-(2,4-difluorophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F2N2O2/c15-9-6-7-12(11(16)8-9)18-14(20)13(19)17-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSKZUTSSZCWGKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-cyclohexyl-N2-(2,4-difluorophenyl)oxalamide

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